4-(Tert-butyldimethylsilyloxy)butanal
Overview
Description
4-(Tert-butyldimethylsilyloxy)butanal is a chemical compound with the linear formula (CH3)3CSi(CH3)2O(CH2)4OH . Its molecular weight is 204.38 .
Synthesis Analysis
The synthesis of 4-(Tert-butyldimethylsilyloxy)butanal involves the reaction of oxalyl chloride with dimethylsulfoxide in dichloromethane at -78 °C . This is followed by the addition of 4-(tert-butyldimethylsilanyloxy)butan-1-ol .Molecular Structure Analysis
The molecular structure of 4-(Tert-butyldimethylsilyloxy)butanal consists of a tert-butyl group, two methyl groups, and a butanal group attached to a silicon atom . The compound also contains an oxygen atom that links the silicon atom to the butanal group .Physical And Chemical Properties Analysis
4-(Tert-butyldimethylsilyloxy)butanal has a refractive index of 1.4390, a boiling point of 63-66 °C at 0.3 mmHg, and a density of 0.888 g/mL at 25 °C . It also has a molecular weight of 204.38 .Scientific Research Applications
Protection of Hydroxyl Groups
4-(Tert-butyldimethylsilyloxy)butanal is used for the protection of hydroxyl groups in various chemical compounds. This protection is crucial for manipulating sensitive molecules under a variety of conditions. The protected hydroxyl groups are stable under various conditions including in the presence of water or alcohol, and during hydrogenolysis and mild chemical reduction. This makes it a valuable tool in synthetic chemistry, especially in the synthesis of complex molecules like prostaglandins (Corey & Venkateswarlu, 1972).
Synthesis of Glycoconjugates
In the synthesis of glycoconjugates, 4-(Tert-butyldimethylsilyloxy)butanal is used for the direct 3,6-di-O-protection of D-glucal and D-galactal. This method allows for the selective protection of specific hydroxyl groups while leaving others available for further chemical modifications. This property is particularly useful in constructing complex sugar structures for glycoconjugate synthesis, which has applications in medicinal chemistry and drug development (Kinzy & Schmidt, 1987).
Nucleoside and Nucleotide Synthesis
In the field of nucleoside and nucleotide chemistry, 4-(Tert-butyldimethylsilyloxy)butanal is employed as a protective group. It reacts selectively with hydroxyl groups in nucleosides, particularly with the 5′-hydroxyl of deoxynucleosides. This selective protection is essential for the synthesis of various protected deoxynucleosides, contributing significantly to the study and development of nucleic acid-based therapies (Ogilvie, 1973).
Analytical Chemistry
4-(Tert-butyldimethylsilyloxy)butanal is used in analytical chemistry, particularly in gas chromatography. It is involved in the derivatization of various biological compounds like catecholamine metabolites, aiding in their detection and quantification. This application is critical in diagnosing and monitoring diseases like neuroblastoma and pheochromocytoma, and in pharmacokinetic studies (Muskiet et al., 1981).
Synthesis of Complex Molecules
In organic synthesis, 4-(Tert-butyldimethylsilyloxy)butanal plays a role in the synthesis of complex molecules like statin side chains. It is used as a key intermediate in the synthesis of various statin molecules, demonstrating its versatility and efficiency in synthetic organic chemistry (Troiani, Cluzeau, & Časar, 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to act as aldol donors and acceptors in biochemical reactions .
Mode of Action
It is known that similar compounds can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that 4-(Tert-butyldimethylsilyloxy)butanal may interact with its targets through a similar mechanism.
properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h8H,6-7,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHGFFVYNCRCEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447234 | |
Record name | 4-(tert-butyldimethylsilyloxy)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87184-81-4 | |
Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]butanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87184-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(tert-butyldimethylsilyloxy)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(tert-butyldimethylsilyl)oxy]butanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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